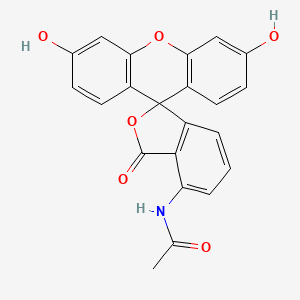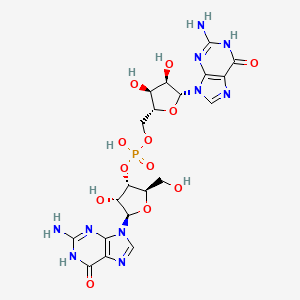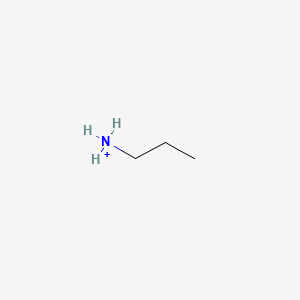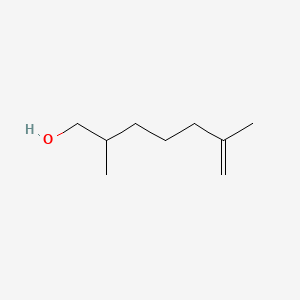
2,6-Dimethyl-6-hepten-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-6-hepten-1-ol is an aliphatic alcohol with the molecular formula C9H18O. It is known for its characteristic structure, which includes a heptene backbone with two methyl groups at the 2nd and 6th positions and a hydroxyl group at the 1st position . This compound is often used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-6-hepten-1-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the coupling of a Grignard reagent derived from 3-methyl-3-butenyl bromide with a suitable aldehyde under Schlosser conditions can yield the desired alcohol . The reaction typically requires dry tetrahydrofuran (THF) as a solvent and cooling below -50°C to ensure the reaction proceeds efficiently .
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of related compounds such as methylheptenone. This method is favored due to its scalability and cost-effectiveness . The process generally requires a catalyst like palladium on carbon and hydrogen gas under controlled pressure and temperature conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-6-hepten-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into saturated alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 2,6-Dimethyl-6-heptenal.
Reduction: 2,6-Dimethylheptanol.
Substitution: 2,6-Dimethyl-6-heptenyl chloride.
Applications De Recherche Scientifique
2,6-Dimethyl-6-hepten-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-6-hepten-1-ol involves its interaction with specific molecular targets. In biological systems, it acts as a pheromone in ants, influencing their behavior and communication . The exact molecular pathways and targets are still under investigation, but it is believed to interact with olfactory receptors in insects.
Comparaison Avec Des Composés Similaires
2,6-Dimethyl-6-hepten-1-ol can be compared with other similar compounds such as:
2,6-Dimethyl-5-heptenal: This compound has a similar structure but with an aldehyde group instead of a hydroxyl group.
6-Methyl-5-hepten-2-ol: Another related compound with a different position of the hydroxyl group.
Uniqueness
The unique combination of the heptene backbone with two methyl groups and a hydroxyl group at specific positions makes this compound distinct. Its role as a pheromone in ants and its applications in the fragrance industry further highlight its uniqueness.
Propriétés
Numéro CAS |
36806-46-9 |
|---|---|
Formule moléculaire |
C9H18O |
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
2,6-dimethylhept-6-en-1-ol |
InChI |
InChI=1S/C9H18O/c1-8(2)5-4-6-9(3)7-10/h9-10H,1,4-7H2,2-3H3 |
Clé InChI |
GUIBQTSZYLPXBH-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC(=C)C)CO |
Point d'ébullition |
62.00 °C. @ 1.00 mm Hg |
Densité |
0.841-0.846 |
Solubilité |
insoluble in water, soluble in fixed oils |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



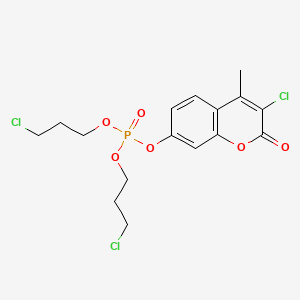
![methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate](/img/structure/B13829240.png)
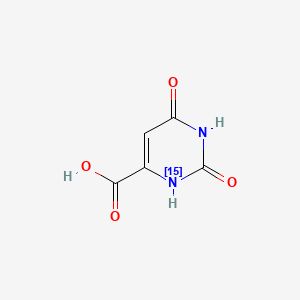
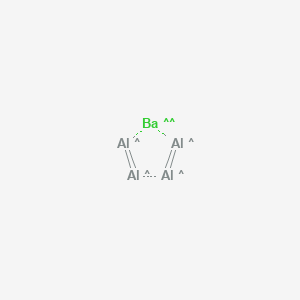
![[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate](/img/structure/B13829254.png)

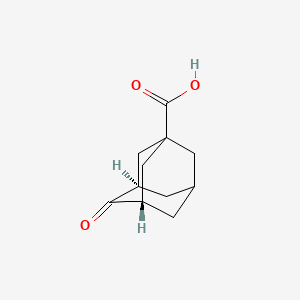

![Benzonitrile,3-[(1R,2R)-2-amino-1-[(4-chlorophenyl)methyl]propyl]-,hydrochloride,rel-](/img/structure/B13829261.png)
